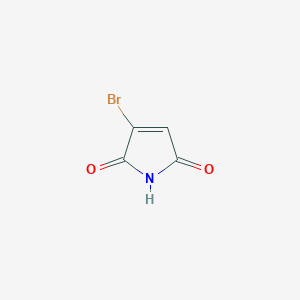

3-Bromo-1H-pyrrole-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromopyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2/c5-2-1-3(7)6-4(2)8/h1H,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLRHWLVSHLMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98026-79-0 | |

| Record name | 3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1H-pyrrole-2,5-dione: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a versatile chemical reagent with significant applications in bioconjugation, chemical biology, and drug discovery. Its unique reactivity, particularly towards thiol groups, has established it as a valuable tool for the selective modification of proteins and other biomolecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98026-79-0 | |

| Molecular Formula | C₄H₂BrNO₂ | |

| Molecular Weight | 175.97 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature |

Synthesis

The synthesis of N-functionalized bromomaleimides has been described in the literature. A common method involves the condensation of bromomaleic anhydride with the desired amine. For example, the synthesis of rhodamine-bromomaleimides involves the reaction of bromomaleic anhydride with a primary amine in acetic acid at elevated temperatures.[1] A similar strategy can be employed for the synthesis of other N-substituted derivatives.

Experimental Protocol: General Synthesis of N-substituted 3-Bromomaleimides

A general procedure for the synthesis of N-substituted 3-bromomaleimides involves the following steps:

-

Reaction Setup: Dissolve bromomaleic anhydride in a suitable solvent, such as acetic acid.

-

Addition of Amine: Add the desired primary amine to the solution.

-

Reaction Conditions: Heat the reaction mixture to facilitate the condensation and cyclization to form the maleimide ring. Reaction times and temperatures will vary depending on the specific amine used. For example, some reactions are carried out at 120 °C for 5 hours.[1]

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by column chromatography, to yield the desired N-substituted 3-bromomaleimide.

Reactivity and Mechanism of Action

The key feature of this compound's reactivity is its interaction with thiols. Unlike traditional maleimides that undergo a Michael addition with thiols to form a stable succinimide linkage, bromomaleimides react via an addition-elimination mechanism. This results in the formation of a thiomaleimide, where the double bond of the maleimide is regenerated. This reaction is notably rapid and highly selective for cysteine residues over other nucleophilic amino acids like lysine.

This reversible nature of the thiol modification is a significant advantage in many applications. The resulting protein-maleimide adducts can be cleaved to regenerate the unmodified protein by treatment with a phosphine, such as tris(2-carboxyethyl)phosphine (TCEP), or a large excess of a thiol.[2]

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable tool in several areas of drug development and research.

Bioconjugation and Protein Modification

The ability to reversibly modify cysteine residues is highly advantageous for the construction of bioconjugates.[2] This allows for the temporary attachment of molecules, such as imaging agents or polyethylene glycol (PEG) chains, to a protein. Furthermore, after the initial modification, a second thiol can be added to the thiomaleimide adduct, enabling the creation of multi-functional bioconjugates with up to three points of attachment.[2]

Fluorescent Probes and Sensing

Bromomaleimides can be functionalized with fluorophores to create "turn-on" fluorescent probes for the detection of thiols.[3] The maleimide moiety can quench the fluorescence of an attached fluorophore. Upon reaction with a thiol, the electronic structure of the maleimide is altered, leading to an increase in fluorescence. This property can be exploited for sensing biologically relevant thiols like glutathione.[3]

Antibacterial Activity

This compound has demonstrated antibacterial activity against pathogenic strains of bacteria.[4] This suggests its potential as a lead compound for the development of new antibacterial agents.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus ATCC 25923 | 32 µg/mL | [4] |

| Escherichia coli ATCC 25922 | 32 µg/mL | [4] |

| Pseudomonas aeruginosa ATCC 27853 | 64 µg/mL | [4] |

The precise mechanism of its antibacterial action is an area for further investigation, but it may involve the covalent modification of essential bacterial proteins containing cysteine residues.

Signaling Pathway Modulation

While the primary application of 3-bromomaleimide is in bioconjugation, its ability to react with cysteine residues suggests a potential to modulate signaling pathways that are regulated by cysteine-containing proteins. However, the current body of literature does not specify particular signaling pathways that are directly and intentionally targeted by this compound. This represents an area of opportunity for future research, particularly in the context of its observed biological activities.

Conclusion

This compound is a powerful and versatile reagent with significant potential in drug development and biomedical research. Its ability to undergo reversible thiol chemistry provides a distinct advantage over traditional maleimides, enabling novel strategies for bioconjugation, protein modification, and the development of responsive probes. The observed antibacterial activity further highlights its potential as a scaffold for the design of new therapeutic agents. Further exploration of its mechanism of action and its effects on cellular signaling pathways will undoubtedly uncover new applications for this valuable chemical tool.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 3-Bromo-1H-pyrrole-2,5-dione, a molecule of interest in medicinal chemistry and bioconjugation. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant chemical and biological pathways to facilitate further research and development.

Introduction

This compound, also known as 3-bromomaleimide, is a heterocyclic compound with the chemical formula C₄H₂BrNO₂. Its structure, featuring a reactive brominated double bond within a pyrrole-2,5-dione core, makes it a versatile building block in organic synthesis and a potent agent for covalent modification of biomolecules. The compound has garnered attention for its antibacterial and cytotoxic properties, making it a subject of investigation for the development of new therapeutic agents.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of bromomaleic anhydride with an amine source, followed by dehydrative cyclization. While specific protocols for the parent N-unsubstituted compound are not extensively detailed in publicly available literature, a general and widely adopted method for the synthesis of N-substituted and the parent bromomaleimides can be adapted.

General Experimental Protocol

A common and effective method for the synthesis of bromomaleimides is the condensation of bromomaleic anhydride with an amine. For the synthesis of the N-unsubstituted this compound, ammonia or a protected form of ammonia would be the requisite amine. The reaction typically proceeds by heating the reactants in a suitable solvent, such as acetic acid, to facilitate both the initial amidation and the subsequent dehydrative cyclization.

Materials:

-

Bromomaleic anhydride

-

Ammonia source (e.g., ammonium acetate, formamide)

-

Glacial acetic acid

Procedure:

-

Bromomaleic anhydride is dissolved in glacial acetic acid.

-

An equimolar amount of the ammonia source is added to the solution.

-

The reaction mixture is heated to reflux for a specified period to ensure the completion of the condensation and cyclization reactions.

-

Upon cooling, the product may precipitate from the solution.

-

The crude product is collected by filtration and washed with a suitable solvent to remove impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

It is crucial to note that the reaction conditions, including temperature and reaction time, may require optimization for this specific transformation to achieve a high yield and purity of this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and reported physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 98026-79-0 | |

| Molecular Formula | C₄H₂BrNO₂ | |

| Molecular Weight | 175.97 g/mol | |

| Appearance | Solid | |

| Storage Temperature | Room Temperature (Sealed in dry) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~7.0-7.5 | Singlet | Vinylic Proton |

| ~8.0-9.0 | Broad Singlet | N-H Proton |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ ppm) | Assignment |

| ~120-130 | C-Br |

| ~135-145 | C-H |

| ~165-175 | C=O |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | N-H Stretch |

| ~1700-1780 | C=O Stretch (asymmetric) |

| ~1680-1750 | C=O Stretch (symmetric) |

| ~1580-1620 | C=C Stretch |

Mass Spectrometry (MS)

| m/z Value | Assignment |

| 175/177 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly as an antibacterial and cytotoxic agent.

Antibacterial Activity

The compound exhibits inhibitory effects against various pathogenic bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

The antibacterial mechanism of action for 3-bromomaleimides is believed to involve the covalent modification of essential bacterial proteins. The electrophilic nature of the bromomaleimide allows it to react with nucleophilic residues, such as the thiol group of cysteine, in bacterial enzymes or structural proteins. This irreversible binding can disrupt critical cellular processes, leading to bacterial growth inhibition or death.

Cytotoxicity and Potential Signaling Pathway

Maleimide derivatives have been shown to induce cytotoxicity in cancer cells, and a proposed mechanism involves the generation of reactive oxygen species (ROS).[1] This leads to a state of oxidative stress within the cell, which can damage cellular components and trigger cell death pathways.

References

Spectroscopic Profile of 3-Bromo-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Bromo-1H-pyrrole-2,5-dione (also known as 3-bromomaleimide), a reactive compound with applications in bioconjugation and chemical synthesis.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~7.0 - 7.5 | Singlet | CH | The exact shift is dependent on the solvent. Unconjugated maleimides show a characteristic sharp peak around 6.8-7.0 ppm. The presence of bromine is expected to shift this downfield. |

| ~10.0 - 12.0 | Broad Singlet | NH | The chemical shift of the imide proton can vary significantly based on solvent and concentration. |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165 - 175 | C =O | Two signals for the carbonyl carbons are expected. |

| ~130 - 140 | C -H | Chemical shift for the vinyl carbon attached to the proton. |

| ~110 - 120 | C -Br | The carbon atom directly bonded to bromine will be significantly shielded. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Medium, Broad | N-H Stretch |

| ~1700 - 1800 | Strong | C=O Stretch (Asymmetric & Symmetric) |

| ~1600 - 1650 | Medium | C=C Stretch |

| ~1350 - 1450 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 174.9 / 176.9 | [M]⁺ | Molecular ion peaks. The presence of bromine results in a characteristic M+ and M+2 isotopic pattern with a ~1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3] |

| 147 / 149 | [M-CO]⁺ | Loss of a carbonyl group. |

| 119 / 121 | [M-2CO]⁺ | Loss of both carbonyl groups. |

| 96 | [M-Br]⁺ | Loss of the bromine atom. |

Experimental Protocols

The following protocols are representative methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent may affect the chemical shifts, particularly for the NH proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with an appropriate ionization source.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire data in both positive and negative ion modes to determine the best ionization conditions.

-

Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements.

-

-

Data Processing: Analyze the resulting mass spectrum for the molecular ion peaks, paying close attention to the isotopic pattern characteristic of a bromine-containing compound.[1][2][3]

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic characterization.

Caption: Logic for identifying bromine in a mass spectrum.

References

Determining the Solubility of 3-Bromo-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-1H-pyrrole-2,5-dione belongs to the bromomaleimide class of reagents, which are recognized for their ability to selectively and reversibly modify cysteine residues in proteins.[1][2][3] This characteristic makes them valuable tools in the development of antibody-drug conjugates and other protein modifications.[1] The solubility of a compound is a critical physical property that influences its handling, formulation, and bioavailability. Understanding the solubility of this compound in a range of common laboratory solvents is therefore a prerequisite for its effective use in research and development.

This guide presents a standardized experimental workflow for determining the solubility of this compound. The protocols described are based on established methods for solubility determination of organic compounds.[4][5][6][7][8]

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound. This can be adapted based on the specific laboratory equipment and analytical techniques available.

Materials

-

This compound (solid)[9]

-

Common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Small screw-capped vials

-

Analytical balance

-

Vortex mixer or shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of small, screw-capped vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a known volume (e.g., 1 mL) of a specific solvent.

-

Securely cap the vials and vortex or shake them vigorously for a set period (e.g., 1-2 hours) to facilitate the initial dissolution.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator (e.g., 25 °C) and allow them to equilibrate for an extended period (typically 24-48 hours). This ensures that the solution reaches saturation.[5]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be recorded in a structured format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Water | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Dichloromethane | 25 | |||

| Chloroform | 25 | |||

| Ethyl Acetate | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 |

Considerations for Drug Development Professionals

The solubility of this compound is a key parameter in its application in drug development. For instance, in the context of bioconjugation, the reaction is often performed in aqueous buffers. Therefore, understanding its aqueous solubility is crucial. The use of co-solvents such as DMSO or DMF may be necessary to achieve a sufficient concentration for conjugation reactions.[10] It is important to note that the presence of co-solvents can impact the stability and activity of proteins.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides a robust experimental framework for researchers to determine this critical parameter. By following the outlined protocols, scientists and drug development professionals can generate reliable solubility data to support their research and development activities involving this versatile compound. The systematic determination of solubility in a range of common laboratory solvents will facilitate the optimization of reaction conditions, formulation development, and the overall utility of this compound in various scientific applications.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. quora.com [quora.com]

- 6. scribd.com [scribd.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | 98026-79-0 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

The Electrophilicity of 3-Bromo-1H-pyrrole-2,5-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, commonly known as 3-bromomaleimide, is a highly reactive α,β-unsaturated carbonyl compound that has garnered significant attention in the fields of chemical biology and drug development. Its pronounced electrophilicity makes it an invaluable tool for the selective modification of biomolecules, particularly for the alkylation of thiol-containing residues such as cysteine in proteins and peptides. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its reactivity, reaction mechanisms, and practical applications in bioconjugation.

Core Concepts: Understanding the Electrophilicity

The high electrophilicity of this compound stems from the synergistic electron-withdrawing effects of the two carbonyl groups and the bromine atom, which polarize the carbon-carbon double bond. This polarization renders the β-carbon atom highly susceptible to nucleophilic attack. The primary mechanism of reaction with soft nucleophiles, such as thiols, is a Michael addition.

The maleimide scaffold itself is a well-established Michael acceptor, but the presence of a bromine atom at the 3-position further enhances its reactivity. This heightened electrophilicity allows for rapid reactions under mild conditions, a desirable characteristic for bioconjugation where preserving the integrity of the biological macromolecule is paramount.

Reaction Pathways with Nucleophiles

The reaction of this compound with nucleophiles, particularly thiols, can proceed through two main pathways, as illustrated in the diagram below.

Caption: Reaction pathways of this compound with thiols.

Initially, the thiol attacks the β-carbon of the maleimide ring in a Michael addition reaction, forming a transient thiobromosuccinimide intermediate. This intermediate can then undergo one of two subsequent reactions:

-

Elimination of Hydrogen Bromide (HBr): This is often the favored pathway, leading to the formation of a thiosuccinimide product where the double bond is regenerated.

-

Further Michael Addition: A second thiol molecule can attack the remaining electrophilic carbon, leading to a bis-adduct.

The reaction conditions, such as pH and stoichiometry of the reactants, can influence the predominant pathway.

Quantitative Analysis of Reactivity

| Reaction/Process | Reactant/Conjugate | Conditions | Rate Constant (k) | Reference |

| Cleavage of monobromomaleimide-linked GFP-rhodamine conjugate | Glutathione | In vitro | 1.9 s⁻¹ | [1] |

| Cleavage of dibromomaleimide-linked GFP-rhodamine conjugate | Glutathione | In vitro | 26 s⁻¹ | [1] |

| Reaction of N-aryl maleimides with thiolate substrates | - | - | ~2.5 times faster than N-alkyl maleimides | [2] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is provided below, adapted from general procedures for the synthesis of N-substituted maleimides.

Caption: Synthetic workflow for this compound.

Materials:

-

Maleic anhydride

-

Bromine

-

Urea or an ammonia source

-

Acetic acid

-

Sodium acetate

Procedure:

-

Bromination of Maleic Anhydride: Dissolve maleic anhydride in a suitable solvent like acetic acid. Add bromine dropwise at room temperature with stirring. The reaction is typically exothermic and may require cooling.

-

Formation of the Amic Acid Intermediate: To the resulting bromomaleic anhydride, add a source of ammonia, such as urea, and heat the mixture. This will form the intermediate amic acid.

-

Cyclization and Dehydration: Add a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate, to the reaction mixture and reflux. This will induce cyclization and dehydration to form the desired this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Kinetic Analysis of Michael Addition

The following protocol outlines a general method for determining the kinetics of the Michael addition of a thiol to this compound using UV-Vis spectrophotometry.

Caption: Workflow for kinetic analysis of Michael addition.

Materials:

-

This compound

-

Thiol of interest (e.g., N-acetylcysteine)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare stock solutions of this compound and the thiol in the desired buffer.

-

Determination of λmax: Determine the wavelength of maximum absorbance (λmax) for this compound in the reaction buffer.

-

Kinetic Measurement: In a quartz cuvette, mix the buffer and the thiol solution. Start the reaction by adding a small volume of the this compound stock solution and immediately begin recording the absorbance at the predetermined λmax over time.

-

Data Analysis: The decrease in absorbance corresponds to the consumption of the maleimide. Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the experiment with varying concentrations of the reactants, the rate law and the second-order rate constant (k) for the Michael addition can be determined.

Applications in Drug Development and Research

The high electrophilicity and specific reactivity of this compound make it a valuable reagent in several areas of drug development and research:

-

Antibody-Drug Conjugates (ADCs): The selective reaction with cysteine residues allows for the site-specific attachment of cytotoxic drugs to antibodies, creating highly targeted cancer therapies.

-

Peptide and Protein Labeling: Fluorophores, biotin, or other tags can be conjugated to proteins and peptides for use in various biological assays, including fluorescence microscopy and western blotting.

-

Crosslinking Agents: Dibromo- or multi-functionalized maleimides can be used to crosslink different biomolecules, aiding in the study of protein-protein interactions.

-

Development of Covalent Inhibitors: The electrophilic nature of the maleimide ring can be exploited to design covalent inhibitors that form a permanent bond with a target protein, often leading to increased potency and duration of action.

Conclusion

This compound is a potent electrophile whose reactivity is central to its utility in modern chemical biology and drug discovery. Its ability to rapidly and selectively react with thiols via a Michael addition mechanism has positioned it as a key tool for the construction of bioconjugates with diverse applications. A thorough understanding of its electrophilic character, reaction pathways, and the quantitative aspects of its reactivity is essential for its effective application in the design and synthesis of novel therapeutics and research tools. Further studies to precisely quantify its electrophilicity using standardized scales like Mayr's would be highly beneficial for the rational design of next-generation bioconjugation reagents.

References

The Advent and Evolution of Bromomaleimides in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and selective modification of biomolecules is a cornerstone of modern chemical biology and drug development. Among the arsenal of reagents available for this purpose, bromomaleimides have emerged as a powerful and versatile class of compounds, particularly for the modification of cysteine residues in proteins. Their unique reactivity profile, which allows for both stable and reversible bioconjugation, has paved the way for innovative approaches in protein labeling, disulfide bond bridging, and the construction of complex bioconjugates. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of bromomaleimides, complete with experimental protocols and quantitative data to support researchers in their practical applications.

Discovery and Historical Development

The journey of bromomaleimides from niche chemical entities to indispensable tools in bioconjugation has been marked by key synthetic innovations. Initially, the synthesis of N-functionalized bromomaleimides involved harsh reaction conditions, typically requiring the treatment of a bromomaleic anhydride with an amine followed by dehydrative cyclization at high temperatures in acetic acid.[1] This method, while effective for simple amines, was incompatible with sensitive functional groups, limiting the scope of accessible bromomaleimide reagents.[1]

A significant breakthrough came with the development of milder synthetic routes. One such approach involves the use of N-methoxycarbonyl activated maleimides. This method allows for the synthesis of N-functionalized bromomaleimides, as well as related compounds like dithiomaleimides and bromopyridazinediones, under significantly gentler conditions, thereby expanding the range of compatible substrates.[1][2]

The exploration of bromomaleimides in bioconjugation was pioneered by researchers such as Baker and colleagues, who demonstrated their utility for the selective and reversible modification of cysteine residues.[3][4] This work laid the foundation for their widespread adoption in protein chemistry. Subsequent research has focused on fine-tuning the reactivity of the maleimide core, leading to the development of "next-generation maleimides" with attenuated reactivity, such as aryloxymaleimides, which offer enhanced control over the conjugation process.[2]

Core Synthetic Applications

Bromomaleimides are prized for their multifaceted reactivity, enabling a range of applications in synthesis and bioconjugation.

Cysteine Modification

The primary application of bromomaleimides is the selective modification of cysteine residues in peptides and proteins.[1] The reaction proceeds via a Michael addition of the thiol group to the electron-deficient double bond of the maleimide, followed by the elimination of a bromide ion. This results in a stable thioether linkage. The high chemoselectivity for cysteine over other nucleophilic amino acid residues, such as lysine, is a key advantage of this methodology.[4]

Disulfide Bond Bridging

Dibromomaleimides are particularly useful for re-bridging disulfide bonds that have been reduced to their constituent cysteine residues. This is crucial for maintaining the structural integrity and biological activity of proteins that rely on disulfide bridges for their native conformation.[5][6] The dibromomaleimide reacts sequentially with the two free thiols to form a stable, three-carbon bridge.[6] This has been successfully demonstrated with the peptide hormone somatostatin.[5][6]

Reversible Bioconjugation

A key feature of bromomaleimide-mediated bioconjugation is its reversibility. The resulting thioether linkage can be cleaved under specific conditions, such as treatment with phosphines or an excess of a thiol, to regenerate the unmodified cysteine.[3][5] This property is highly valuable for applications requiring the temporary modification of a protein or the release of a conjugated cargo within a specific environment. Furthermore, studies have shown that bromomaleimide-linked bioconjugates can be cleaved within the reducing environment of mammalian cells.[7]

Multifunctional Scaffolds

Bromomaleimides offer up to three points of attachment for functional moieties, making them versatile scaffolds for the construction of complex bioconjugates.[5][7] Functional groups can be introduced at the nitrogen atom of the maleimide ring, and the two bromine atoms can be sequentially substituted with different nucleophiles, allowing for the assembly of multifunctional constructs.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and application of bromomaleimides.

Table 1: Synthesis of N-Methoxycarbonyl Activated Maleimides [1]

| Entry | Starting Maleimide | X | Y | Product | Yield (%) |

| 1 | Dibromomaleimide | Br | Br | 6 | 98 |

| 2 | Monobromomaleimide | Br | H | 8 | 90 |

| 3 | Dithiophenolmaleimide | SPh | SPh | 10 | 99 |

Table 2: Mild Synthesis of N-Functionalized Dithiophenolmaleimides [1]

| Entry | Amine | Yield (%) | Yield with Et3N (%) |

| 1 | Aniline | 98 | - |

| 2 | 4-Fluoroaniline | 83 | - |

| 3 | 4-Methoxyaniline | 86 | - |

| 4 | Propargylamine | 45 | - |

| 5 | n-Butylamine | 42 | 66 |

| 6 | Isobutylamine | 30 | 75 |

| 7 | Benzylamine | 15 | 59 |

Table 3: Protein Modification and Conjugation Efficiencies

| Reaction | Protein/Peptide | Reagent | Conversion/Yield | Reference |

| Formation of Protein-Glutathione Bioconjugate | Grb2 SH2 domain | Dibromomaleimide then Glutathione | Near quantitative | [5] |

| Formation of Protein-Mercaptoethanol Bioconjugate | Grb2 SH2 domain | N-methylbromomaleimide then 2-Mercaptoethanol | 90% | [5] |

| Bridging of Reduced Somatostatin | Somatostatin | Dibromomaleimide | Up to 60% (in situ) | [6] |

| Bridging of Reduced Somatostatin | Somatostatin | Dimercaptoethanolmaleimide | 68% | [6] |

Detailed Experimental Protocols

General Synthesis of N-Functionalized Bromomaleimides (Harsh Conditions)

This protocol is based on the traditional method for synthesizing N-substituted maleimides.

-

To a solution of bromomaleic anhydride (1.0 eq) in glacial acetic acid, add the desired primary amine (1.0-1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LCMS.

-

Upon completion, allow the reaction to cool to room temperature.

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and dry under vacuum.

-

If necessary, purify the product by recrystallization or column chromatography.

Note: These conditions are harsh and not suitable for substrates with sensitive functional groups.[1]

Mild Synthesis of N-Functionalized Bromomaleimides via N-Methoxycarbonyl Intermediate

This protocol offers a milder alternative for the synthesis of N-functionalized bromomaleimides.

Step 1: Synthesis of N-Methoxycarbonyl Activated Bromomaleimide [8]

-

Dissolve the starting bromomaleimide (e.g., 3,4-dibromomaleimide, 1.0 eq) and N-methylmorpholine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add methyl chloroformate (1.0 eq) dropwise.

-

Stir the reaction at room temperature for 20-30 minutes, monitoring by TLC.

-

Upon completion, filter the reaction mixture to remove the salt byproduct.

-

Concentrate the filtrate under reduced pressure to yield the N-methoxycarbonyl activated bromomaleimide, which can often be used in the next step without further purification.

Step 2: Reaction with Amine [1]

-

Dissolve the N-methoxycarbonyl activated bromomaleimide (1.0 eq) in a suitable solvent such as CH2Cl2.

-

Add the desired amine (1.0-1.2 eq) to the solution. For less reactive or more basic amines, the addition of a non-nucleophilic base like triethylamine (1 eq) may improve the yield.

-

Stir the reaction at room temperature and monitor by TLC or LCMS.

-

Upon completion, silica gel is added to the reaction mixture to facilitate the cyclization of the ring-opened intermediate.

-

Purify the product by column chromatography on silica gel.

Protocol for Protein Modification with Bromomaleimide

This protocol describes the general procedure for labeling a cysteine-containing protein.

-

Prepare a stock solution of the bromomaleimide reagent in a water-miscible organic solvent (e.g., DMF or DMSO).

-

Dissolve the cysteine-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). If the target cysteine is part of a disulfide bond, pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose the free thiol.

-

Add the bromomaleimide stock solution to the protein solution in a slight molar excess (e.g., 1.1-5 eq).

-

Incubate the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 1-2 hours).

-

Monitor the reaction progress by LCMS to confirm the formation of the desired conjugate.

-

Upon completion, the excess reagent and byproducts can be removed by size-exclusion chromatography or dialysis.

Disulfide Bridging of a Peptide (e.g., Somatostatin) with Dibromomaleimide

This protocol outlines the procedure for re-bridging a disulfide bond in a peptide.

-

Dissolve the disulfide-containing peptide (e.g., somatostatin) in a suitable buffer (e.g., phosphate buffer, pH 6.2-7.5).

-

Add 1.0 equivalent of a reducing agent (e.g., TCEP) to cleave the disulfide bond.

-

Immediately after reduction, add 1.1 equivalents of dibromomaleimide.

-

Incubate the reaction at room temperature, monitoring the formation of the bridged product by LCMS.

-

The bridged peptide can be purified by reverse-phase HPLC.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows associated with bromomaleimide chemistry.

Caption: Comparison of synthetic routes to N-functionalized bromomaleimides.

Caption: Reversible modification of a protein cysteine residue with a bromomaleimide.

Caption: Workflow for disulfide bond bridging in a peptide using dibromomaleimide.

Conclusion

Bromomaleimides have carved a significant niche in the field of chemical synthesis, particularly in the realm of bioconjugation. Their discovery and subsequent development have provided chemists and biologists with a robust set of tools for the precise and versatile modification of proteins and peptides. From their early applications in simple cysteine labeling to their current use in constructing complex, cleavable bioconjugates and bridging disulfide bonds, the journey of bromomaleimides highlights the power of synthetic innovation in advancing biological research and therapeutic development. The methodologies and data presented in this guide are intended to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this important class of reagents in their own work.

References

- 1. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 3-Bromo-1H-pyrrole-2,5-dione: A Versatile Reagent for Research and Drug Development

Introduction: 3-Bromo-1H-pyrrole-2,5-dione, also commonly known as 3-bromomaleimide, is a heterocyclic compound of significant interest to researchers in chemical synthesis and drug development. Its chemical structure, featuring a reactive carbon-bromine bond on an electrophilic maleimide scaffold, makes it a valuable building block and a powerful reagent for bioconjugation.[1] This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and key applications, with a focus on its utility for professionals in the scientific community.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational for research and development. The IUPAC name for this compound is This compound . Its structure is characterized by a five-membered pyrrole ring containing two ketone groups (a dione) and a bromine atom substituted at the 3-position.

Chemical Structure:

All pertinent quantitative data and identifying information are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonym | 3-Bromomaleimide | |

| CAS Number | 98026-79-0 | [2] |

| Molecular Formula | C₄H₂BrNO₂ | |

| Molecular Weight | 175.97 g/mol | [3] |

| SMILES | O=C(C(Br)=C1)NC1=O | [4] |

| Physical Form | Solid | |

| Purity | ≥97% | |

| Storage | Sealed in a dry place at room temperature |

Synthesis of this compound

The synthesis of bromomaleimides is crucial for their application. While several methods exist, a common approach involves the dehydrative cyclization of an amine with bromomaleic anhydride.

General Synthesis Workflow:

The logical flow for a common, albeit sometimes harsh, synthesis method is depicted below. This involves the reaction of bromomaleic anhydride with an amine source, followed by cyclization.

Caption: General synthetic pathway for bromomaleimides.

Experimental Protocol: Synthesis via Dehydrative Cyclization

This protocol is a representative method based on general procedures for synthesizing maleimides from their corresponding anhydrides.[1][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve bromomaleic anhydride (1.0 eq) in glacial acetic acid.

-

Amine Addition: Add a suitable amine source (e.g., an ammonium salt for the parent compound or a primary amine for an N-substituted derivative) (1.0-1.2 eq) to the solution.

-

Cyclization: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Note: These conditions are often harsh and may not be suitable for substrates with sensitive functional groups. Milder methods, such as those using N-methoxycarbonyl activated maleimides, have also been developed.[1]

Applications in Bioconjugation and Drug Development

A primary application of this compound is in the selective chemical modification of proteins, specifically targeting cysteine residues.[1] The electron-deficient double bond of the maleimide readily undergoes a Michael addition with the thiol group of cysteine, while the bromine atom can act as a leaving group, enabling further reactions. This dual reactivity makes bromomaleimides versatile scaffolds for constructing complex bioconjugates.[5][6]

Mechanism of Cysteine Modification:

The workflow below illustrates the reaction between a bromomaleimide and a protein's cysteine residue, which is a cornerstone of its utility in creating antibody-drug conjugates (ADCs) and other functionalized biologics.

Caption: Reaction workflow for protein cysteine modification.

Experimental Protocol: Cysteine-Specific Protein Labeling

This protocol is a generalized procedure for labeling a cysteine-containing protein with a bromomaleimide reagent.

-

Protein Preparation: Prepare a solution of the protein containing one or more accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH range of 6.5-7.5. If necessary, reduce any existing disulfide bonds using a mild reducing agent like TCEP and subsequently remove the agent.

-

Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

-

Conjugation Reaction: Add the bromomaleimide stock solution to the protein solution in a 5- to 20-fold molar excess.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

-

Quenching: Quench any unreacted bromomaleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.

-

Purification: Remove the excess reagent and byproducts to isolate the labeled protein conjugate using techniques like size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Confirm the conjugation and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS) or Ellman's test for free thiols.[6]

Biological Activity

Beyond its role in synthesis, this compound exhibits intrinsic biological activity. It has been identified as an antibacterial agent and has also been described as having antifungal and cytotoxic properties.[2][7]

Spectrum of Biological Activities:

The known biological effects of this compound are summarized in the diagram below.

Caption: Overview of documented biological activities.

Antibacterial Efficacy:

The compound has shown inhibitory activity against both Gram-positive and Gram-negative pathogenic bacteria. The quantitative minimum inhibitory concentration (MIC) values are presented below.

| Pathogenic Strain | Strain ID | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 32 | [2][3][8] |

| Escherichia coli | ATCC 25922 | 32 | [2][3][8] |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | [2][3][8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a standard protocol for determining the MIC of an antibacterial compound using the broth microdilution method.

-

Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Perform a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This data highlights the potential of the this compound scaffold in the development of new anti-infective agents.

References

- 1. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound by MedChem Express, Cat. No. HY-W076794-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 4. 98026-79-0|this compound|BLD Pharm [bldpharm.com]

- 5. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Cysteine-Specific Bioconjugation Using 3-Bromo-1H-pyrrole-2,5-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-1H-pyrrole-2,5-dione, a member of the bromomaleimide class of reagents, offers a versatile platform for the selective chemical modification of cysteine residues in proteins and peptides.[1][2] Unlike traditional maleimides that form stable, irreversible thiosuccinimide adducts, bromomaleimides react with thiols via an addition-elimination mechanism to yield a thiomaleimide product.[3] This unique reactivity imparts several key advantages, including the potential for reversible conjugation and the ability to introduce multiple functional groups onto a single cysteine residue.[1][4] These features make this compound and its derivatives highly valuable tools for various applications, including the development of antibody-drug conjugates (ADCs), reversible protein labeling, and disulfide bond bridging.[1][2][5]

Reaction Mechanism

The conjugation of this compound to a cysteine residue proceeds through a rapid and selective addition-elimination reaction. The thiol group of the cysteine acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring. This is followed by the elimination of the bromide ion, resulting in the formation of a stable thiomaleimide conjugate. This initial conjugate retains a reactive double bond, which can subsequently react with a second thiol-containing molecule, enabling dual functionalization.[1][6] The initial thiol addition is reversible and can be cleaved by treating the conjugate with reducing agents like tris(2-carboxyethyl)phosphine (TCEP).[1][7]

Key Features and Advantages

-

High Selectivity: Bromomaleimides react rapidly and selectively with the nucleophilic thiol group of cysteine residues, even in the presence of other nucleophilic amino acids like lysine.[1][4]

-

Reversible Conjugation: The formed thiomaleimide linkage can be cleaved under mild conditions using reducing agents, regenerating the original unmodified protein. This reversibility is advantageous for applications requiring temporary modification or release of a payload.[1][7]

-

Dual Functionalization: The initial conjugate remains reactive towards a second thiol, allowing for the attachment of two different molecules to a single cysteine site. This "three-point attachment" capability (including the N-position of the pyrrole dione) expands the possibilities for creating complex bioconjugates.[1][2][6]

-

Disulfide Bridging: Dibromomaleimides, related to the title compound, can be used to bridge disulfide bonds, providing a stable linkage for constructing antibody fragments or other constrained peptides.[1][7][8]

Applications

The unique properties of this compound make it suitable for a range of bioconjugation applications in research and drug development.

-

Reversible Protein Labeling: The ability to attach and subsequently remove a label (e.g., a fluorophore or biotin) is useful for protein purification, analysis, and in vitro studies where temporary modification is desired.[5]

-

Antibody-Drug Conjugates (ADCs): While traditional maleimides are common in ADCs, the stability of the resulting linkage can be a concern, sometimes leading to premature drug release via a retro-Michael reaction.[9][10][11] Bromomaleimide derivatives and related "next-generation maleimides" offer alternative conjugation strategies that can lead to more stable or controllably cleavable linkers.[3]

-

Multi-functional Scaffolds: A single cysteine residue can be modified with a bromomaleimide and then further functionalized with a second thiol-containing molecule, such as a peptide, imaging agent, or targeting ligand.[6][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data reported for reactions involving bromomaleimides and related reagents.

Table 1: Reaction Efficiency and Reversibility

| Reaction | Reagent | Substrate | Conversion | Reference |

|---|---|---|---|---|

| Second Thiol Addition | Thiomaleimide-Protein Adduct + Glutathione | Grb2 SH2 Domain | 95% | [1] |

| Conjugate Cleavage | Thiomaleimide-Protein Adduct + TCEP | Grb2 SH2 Domain | 85% |[1] |

Table 2: Stability of Maleimide-Thiol Conjugates

| Maleimide Type | Condition | Deconjugation | Time Period | Reference |

|---|---|---|---|---|

| N-aryl maleimides | Thiol-containing buffer or serum at 37°C | <20% | 7 days | [9] |

| N-alkyl maleimides | Thiol-containing buffer or serum at 37°C | 35-67% | 7 days | [9] |

| N-acetylated thiosuccinimide | 10-fold excess GSH, pH 7.4, 25°C | ~15% | 25 hours |[11] |

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Specific Protein Monofunctionalization

This protocol describes the general steps for labeling a protein containing a free cysteine residue with this compound.

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be reduced to generate free cysteines, treat the protein with a 10-50 fold molar excess of a reducing agent like TCEP at room temperature for 1-2 hours.

-

Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5).

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10-20 mM) in an organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction:

-

To the protein solution (e.g., at a concentration of 1-10 mg/mL), add a 5-20 fold molar excess of the this compound stock solution.

-

Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

-

-

Purification:

-

Remove the unreacted reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE, and UV-Vis spectroscopy.

-

Protocol 2: Reversal of Conjugation

This protocol describes the cleavage of the thiomaleimide bond to regenerate the free cysteine.

-

Prepare the Conjugate:

-

Start with the purified protein conjugate from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Cleavage Reaction:

-

Add a large molar excess (e.g., 100 equivalents) of a reducing agent like TCEP to the conjugate solution.[1]

-

Incubate at room temperature for 2-6 hours.

-

-

Analysis:

-

Monitor the regeneration of the free thiol using Ellman's reagent or by mass spectrometry to confirm the loss of the modifying group.[1]

-

Protocol 3: Dual Functionalization with a Second Thiol

This protocol is for attaching a second thiol-containing molecule to the initial protein-thiomaleimide conjugate.

-

Prepare the Monofunctional Conjugate:

-

Synthesize and purify the initial conjugate as described in Protocol 1. It is crucial to remove all unreacted this compound.

-

-

Second Conjugation Reaction:

-

To the purified conjugate solution, add a 1-5 fold molar excess of the second thiol-containing molecule (e.g., glutathione, a cysteine-containing peptide).[1]

-

Incubate the reaction mixture at room temperature for 2-12 hours.

-

-

Purification and Characterization:

-

Purify the dual-functionalized conjugate using appropriate chromatography techniques (e.g., SEC, HIC, or IEX).

-

Characterize the final product by mass spectrometry to confirm the addition of the second molecule.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a cysteine-specific bioconjugation experiment using this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides [pubmed.ncbi.nlm.nih.gov]

- 3. Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02107J [pubs.rsc.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

Application Notes and Protocols for Labeling Peptides with 3-Bromo-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, a bromomaleimide derivative, is a versatile reagent for the site-specific modification of peptides, particularly at cysteine residues. The reaction proceeds via a Michael addition of the thiol group from the cysteine to the electron-deficient double bond of the maleimide ring, forming a stable thiosuccinimide linkage. A key feature of bromomaleimide conjugates is the potential for reversibility. The resulting thioether bond can be cleaved under reducing conditions, allowing for applications such as the controlled release of peptide cargo. This document provides detailed protocols for the labeling of peptides with this compound, characterization of the resulting conjugate, and analysis of its stability and cleavage.

Reaction Mechanism and Workflow

The labeling process involves the reaction of the thiol side chain of a cysteine residue with the double bond of the this compound. This reaction is highly specific for thiols at a pH range of 6.5-7.5.

Caption: Reaction of a cysteine-containing peptide with this compound and subsequent cleavage.

The general experimental workflow for labeling and analysis is outlined below.

Caption: Experimental workflow for peptide labeling and analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the labeling of peptides with maleimide reagents. Note that specific values for this compound may vary depending on the peptide sequence and reaction conditions.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| pH | 7.0 - 7.5 | Balances thiol reactivity and minimizes hydrolysis of the maleimide. |

| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize side reactions. |

| Molar Ratio (Reagent:Peptide) | 10:1 to 20:1 | A molar excess of the labeling reagent is typically used to ensure complete reaction.[1] |

| Reaction Time | 1 - 4 hours | Reaction progress should be monitored (e.g., by HPLC). |

| Solvent | Aqueous buffer (e.g., PBS, HEPES) with a minimal amount of organic co-solvent (e.g., DMSO, DMF) to dissolve the reagent. | The final concentration of organic solvent should be kept low to avoid peptide precipitation. |

Table 2: Adduct Stability and Cleavage

| Condition | Parameter | Typical Value | Reference |

| Physiological Conditions (pH 7.4, 37°C) | Adduct Half-life | 20 - 80 hours (for N-ethylmaleimide adducts) | [2] |

| Reducing Conditions (excess Glutathione) | Cleavage | Complete conversion within 4 hours (for a bromomaleimide conjugate) | [3] |

| Reducing Conditions (excess TCEP) | Cleavage | 85% conversion after 3 hours | [3] |

| Hydrolysis (pH 7.4, 37°C) | Ring-opening Half-life | ~200 hours (for N-ethylmaleimide adducts) | [3] |

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Peptide

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM HEPES buffer, pH 7.0

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching solution: 1 M 2-mercaptoethanol or L-cysteine in reaction buffer

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the peptide may contain disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30 minutes to reduce the disulfide bonds.

-

-

Labeling Reagent Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.[1]

-

Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined by monitoring the reaction progress by RP-HPLC.

-

-

Quenching the Reaction:

-

Add a 50-fold molar excess of a quenching agent (e.g., 2-mercaptoethanol or L-cysteine) to the reaction mixture to consume any unreacted this compound.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Labeled Peptide:

-

Purify the labeled peptide from excess reagent and byproducts using RP-HPLC. A C18 column is commonly used for peptide purification.[4]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

A typical gradient might be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific peptide.[5]

-

Monitor the elution profile at 220 nm and 280 nm. Collect the fractions corresponding to the labeled peptide.

-

-

Characterization:

-

Confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the reacted this compound (mass of reagent - HBr).

-

Protocol 2: Analysis of Labeled Peptide Stability

Materials:

-

Purified labeled peptide

-

Stability Buffer: PBS, pH 7.4

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Dissolve the purified labeled peptide in the stability buffer to a known concentration.

-

Incubate the solution at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

-

Analyze the aliquot by RP-HPLC to monitor for the appearance of degradation products (e.g., hydrolyzed maleimide ring) or the release of the free peptide due to retro-Michael reaction.

-

Quantify the percentage of intact labeled peptide at each time point by integrating the peak areas in the HPLC chromatogram.

-

If desired, collect the peaks and analyze by mass spectrometry to identify the degradation products.

Protocol 3: Cleavage of the Labeled Peptide

Materials:

-

Purified labeled peptide

-

Cleavage Buffer: PBS, pH 7.4

-

Reducing agents: TCEP and Glutathione (GSH) stock solutions

-

RP-HPLC system

Procedure:

-

Prepare solutions of the purified labeled peptide in the cleavage buffer at a known concentration.

-

To separate aliquots of the labeled peptide solution, add a final concentration of 10 mM TCEP or 10 mM GSH.

-

Incubate the reactions at room temperature.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction.

-

Immediately analyze the aliquots by RP-HPLC to monitor the disappearance of the labeled peptide peak and the appearance of the free peptide peak.

-

Quantify the percentage of cleaved peptide at each time point by comparing the peak areas of the labeled and free peptide.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete reduction of peptide disulfide bonds. | Increase the concentration of TCEP or the incubation time. |

| Hydrolysis of the this compound reagent. | Prepare the reagent solution immediately before use in anhydrous solvent. | |

| Incorrect pH of the reaction buffer. | Ensure the pH is between 7.0 and 7.5. | |

| Multiple Peaks in HPLC | Presence of unreacted peptide, hydrolyzed reagent, or side products. | Optimize the molar ratio of reagents and reaction time. Ensure efficient quenching. |

| Instability of the labeled peptide. | Analyze the sample immediately after purification or store at -80°C. | |

| Adduct Cleavage is Incomplete | Insufficient concentration of reducing agent. | Increase the concentration of TCEP or glutathione. |

| Short incubation time. | Increase the incubation time for the cleavage reaction. |

References

- 1. In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bachem.com [bachem.com]

- 5. agilent.com [agilent.com]

Application Notes and Protocols: 3-Bromo-1H-pyrrole-2,5-dione as a Crosslinking Agent for Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, a bromomaleimide derivative, is a versatile reagent for the chemical modification and crosslinking of proteins. Its primary mode of action involves the selective reaction with sulfhydryl groups of cysteine residues. This unique reactivity allows for site-specific conjugation, making it a valuable tool in drug development, proteomics, and various bioconjugation applications.

One of the key advantages of bromomaleimides is the potential for creating multifunctional bioconjugates. The maleimide ring system offers up to three points of attachment for other molecules.[1][2] The initial reaction with a cysteine residue can be followed by the addition of a second thiol-containing molecule, enabling the formation of hetero-bioconjugates.[1][2] Furthermore, the resulting thioether linkage can be cleaved under specific reducing conditions, offering a reversible crosslinking strategy.[1][2] Dibromomaleimides can also be utilized for bridging disulfide bonds within a protein or between two different proteins.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in protein crosslinking.

Data Presentation

Table 1: Reaction Conditions for Protein Modification with Bromomaleimides

| Parameter | Condition | Remarks |

| Target Residue | Cysteine (thiol group) | Highly selective for sulfhydryl groups.[1] |

| pH Range | 6.5 - 7.5 | Optimal for selective reaction with cysteines. At pH > 7.5, reactivity towards primary amines can occur.[3] |

| Temperature | 0°C - 37°C | Reaction proceeds efficiently at both temperatures. Lower temperatures can help maintain protein stability.[1] |

| Reaction Time | Minutes to hours | Rapid reaction, often reaching completion in under an hour.[3] |

| Reversibility | Cleavable by phosphines or excess thiol | The thioether bond can be broken, regenerating the original protein.[1][2] |

Table 2: Comparative Stability of Maleimide-Thiol Adducts

| Maleimide Derivative | Condition | Stability/Cleavage Rate | Reference |

| Monobromomaleimide Conjugate | 1 mM Glutathione | Cleavage rate constant: 1.9 s⁻¹ | [4] |

| Dibromomaleimide Conjugate | 1 mM Glutathione | Cleavage rate constant: 26 s⁻¹ | [4] |

| N-phenylbromomaleimide Conjugate | 37°C, 4h | Quantitative hydrolysis to a stable form | |

| N-phenyldibromomaleimide Conjugate | pH 6, 0°C | Stable for >4h |

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Specific Protein Modification

This protocol outlines a general method for the modification of a protein containing accessible cysteine residues with this compound.

Materials:

-

Protein of interest with at least one free cysteine residue

-

This compound

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

-

Quenching Reagent: 1 M β-mercaptoethanol or Dithiothreitol (DTT)

-

Desalting column or dialysis tubing for purification

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.

-

Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.

-

-

Crosslinker Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

-

-

Crosslinking Reaction:

-

Add a 2 to 10-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as β-mercaptoethanol or DTT to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess crosslinker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

-

Analysis:

-

Confirm the modification using techniques such as SDS-PAGE (which may show a shift in molecular weight for crosslinked species), mass spectrometry (to confirm the mass addition of the crosslinker), or UV-Vis spectroscopy if the crosslinker has a chromophore.

-

Protocol 2: Stepwise Dual Functionalization of a Protein

This protocol describes the process of first modifying a protein with a dibromomaleimide and then adding a second thiol-containing molecule.

Materials:

-

Protein of interest with at least one free cysteine residue

-

Dibromomaleimide